
Tetraammineplatinum dichloride xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum dichloride xhydrate, also known as tetraammineplatinum(II) chloride hydrate, is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions, along with varying amounts of water of hydration (xH2O). This compound is commonly used as a precursor to synthesize other platinum catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammineplatinum dichloride xhydrate can be synthesized by reacting ammonium chloroplatinate(IV) with oxalic acid, ammonia water, and calcium acetate in a sequence of steps. The resulting tetraammineplatinum(II) acetate solution is then concentrated and crystallized to obtain tetraammineplatinum(II) acetate crystals, which are vacuum dried to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves the reaction of ammonium chloroplatinate(IV) with ammonia in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Tetraammineplatinum dichloride xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form metallic platinum or lower oxidation state platinum compounds.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium heptamolybdate, ammonium chromate, and ammonium dichromate. These reactions are typically carried out under inert atmospheres and at elevated temperatures ranging from 50 to 500°C .
Major Products Formed
The major products formed from these reactions include bimetallic powders, such as platinum-molybdenum and platinum-chromium alloys, which are used as catalysts in various industrial processes .
Scientific Research Applications
Tetraammineplatinum dichloride xhydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetraammineplatinum dichloride xhydrate involves the coordination of the platinum ion with target molecules, such as DNA or other biological macromolecules. The platinum ion forms stable complexes with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of platinum-DNA adducts leads to the inhibition of DNA replication and cell division .
Comparison with Similar Compounds
Tetraammineplatinum dichloride xhydrate can be compared with other similar compounds, such as:
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but contains palladium instead of platinum.
Ammonium tetrachloroplatinate(II): Contains a different coordination environment around the platinum ion.
Sodium hexachloroplatinate(IV) hexahydrate: Contains platinum in a higher oxidation state and different coordination environment.
This compound is unique due to its specific coordination environment and its ability to form stable complexes with a wide range of ligands, making it a versatile precursor for synthesizing various platinum-based catalysts and drugs .
Properties
Molecular Formula |
ClH10N4OPt-3 |
|---|---|
Molecular Weight |
312.64 g/mol |
IUPAC Name |
azanide;platinum(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI Key |
OYQLFJZSFJWPIU-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


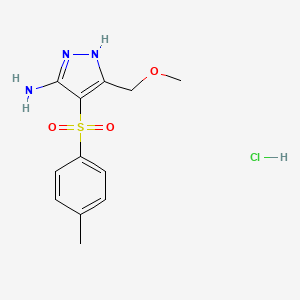
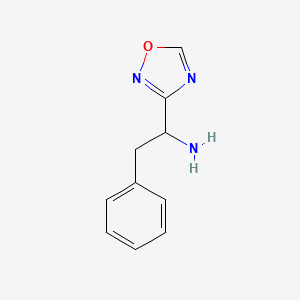
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)

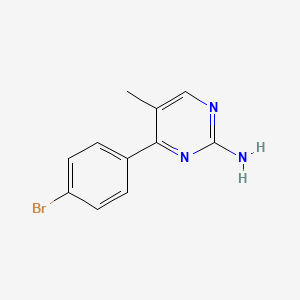
![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
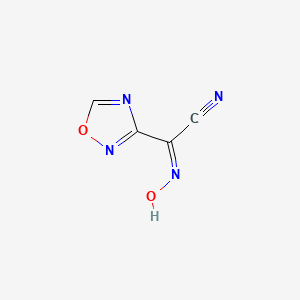
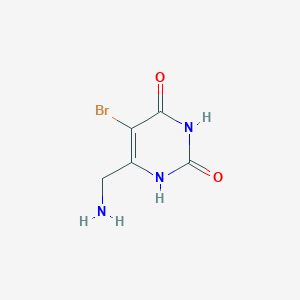
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
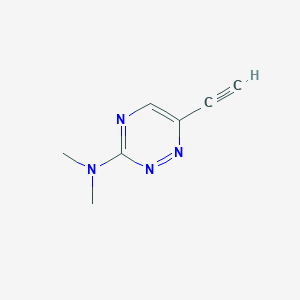
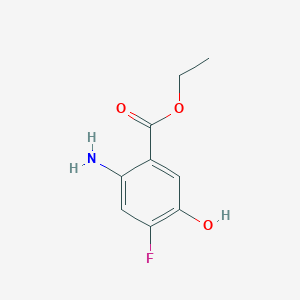
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
